molecular formula C15H14N2O2 B1204812 3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine

3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine

Cat. No. B1204812
M. Wt: 254.28 g/mol
InChI Key: GIEOZVRKDSXXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)imidazo[1,5-a]pyridine is a member of imidazoles.

Scientific Research Applications

Electrochemical Synthesis

3-Acyl imidazo[1,5-a]pyridines, including those with a 3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine structure, can be synthesized through an electrochemical tandem sp3 (C–H) double amination. This process uses acetophenones and pyridine ethylamines, with ammonium iodide as a redox mediator, simplifying traditional multi-step reactions into a single step (Wang et al., 2022).

Photophysical Properties in Rhenium(I) Complexes

Rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands exhibit unique photophysical properties. These properties are influenced by the structure of the ligands, with variations in the electronic structures and excited states. The study of these complexes can provide insights into charge transfer and emission behaviors, which are important in materials science and photophysics (Salassa et al., 2008).

Anticancer Potential

Compounds with the imidazo[1,5-a]pyridine structure have shown potential as anticancer agents. The synthesis of various imidazo[1,5-a]pyridine derivatives, including those related to this compound, has led to novel compounds with significant antitumor activity in biological studies (Temple et al., 1987).

Fluorescent Probes

Imidazo[1,5-a]pyridine-based fluorophores, including those similar to this compound, are suitable candidates as cell membrane probes. Their unique photophysical features make them valuable for studying membrane dynamics, hydration, and fluidity, which are crucial in monitoring cellular health and biochemical pathways (Renno et al., 2022).

Therapeutic Applications

The imidazo[1,5-a]pyridine scaffold, as seen in this compound, is recognized for its broad range of applications in medicinal chemistry. This includes roles in anticancer, antimicrobial, antiviral, and other therapeutic areas, highlighting the importance of this structure in the development of new pharmaceuticals (Deep et al., 2016).

N-heterocyclic Carbenes

Imidazo[1,5-a]pyridine provides a versatile platform for generating stable N-heterocyclic carbenes, which are valuable in catalysis and materials science. This versatility has been demonstrated through the synthesis and characterization of various rhodium(I) carbenes derived from imidazo[1,5-a]pyridin-3-ylidenes (Alcarazo et al., 2005).

properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-13-7-6-11(9-14(13)19-2)15-16-10-12-5-3-4-8-17(12)15/h3-10H,1-2H3

InChI Key

GIEOZVRKDSXXBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C3N2C=CC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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